molecular formula C8H7N3S B7724571 5-phenyl-1H-1,2,4-triazole-3-thiol

5-phenyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B7724571
M. Wt: 177.23 g/mol
InChI Key: JRLMMJNORORYPO-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structureThe compound’s unique structure allows it to interact with metal surfaces and biological targets, making it a versatile molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1H-1,2,4-triazole-3-thiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . Another method includes the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides in the presence of a base.

    Complexation: Metal salts in aqueous or organic solvents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1H-1,2,4-triazole-3-thiol is unique due to its phenyl substitution, which enhances its stability and reactivity compared to other triazole derivatives. This substitution also contributes to its effectiveness as a corrosion inhibitor and its potential pharmacological properties .

Properties

IUPAC Name

5-phenyl-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLMMJNORORYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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